Cas no 1805382-07-3 (2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine)
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine
-
- Inchi: 1S/C8H9BrF2N2/c1-4-6(2-12)13-3-5(7(4)9)8(10)11/h3,8H,2,12H2,1H3
- InChI Key: MIXLVUHDABMZEP-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=CN=C(CN)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 1.4
- Topological Polar Surface Area: 38.9
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059314-1g |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine |
1805382-07-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine
Professional Introduction to 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-07-3)
2-(Aminomethyl)-4-bromo-5-(
The aminomethyl group in the molecular structure of 2-(Aminomethyl)-4-bromo-5-(
The difluoromethyl group is another critical feature of this compound, contributing to its pharmacological properties. Difluoromethylation is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. Recent studies have demonstrated that incorporating difluoromethyl groups into small molecules can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, drugs like crizotinib and dabrafenib incorporate difluoromethyl moieties to enhance their biological activity and pharmacological properties.
In the context of current research, 2-(Aminomethyl)-4-bromo-5-(
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures from simpler precursors. For example, palladium-catalyzed Suzuki-Miyaura couplings can be employed to introduce aryl or heteroaryl groups at the position adjacent to the bromo substituent, expanding the structural diversity of derivatives.
The pharmaceutical industry has shown considerable interest in developing new therapeutic agents based on pyridine derivatives due to their broad range of biological activities. Compounds like gefitinib and osimertinib are examples of successful drugs that incorporate pyridine scaffolds into their structures. The unique combination of functional groups in 2-(Aminomethyl)-4-bromo-5-(
In conclusion, 2-(Aminomethyl)-4-bromo-5-(
1805382-07-3 (2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)